molecular formula C11H14BrNO2 B14901718 n-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide

n-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide

Cat. No.: B14901718
M. Wt: 272.14 g/mol
InChI Key: SVTXCJNJDWFUJW-UHFFFAOYSA-N
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Description

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide typically involves the reaction of 2-bromophenylacetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyacetamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-Bromophenyl)ethyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyacetamide moiety enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethyl]-2-methoxyacetamide

InChI

InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

SVTXCJNJDWFUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)COC

Origin of Product

United States

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